Product packaging for 1-(Bromomethyl)cyclopropan-1-amine(Cat. No.:)

1-(Bromomethyl)cyclopropan-1-amine

Cat. No.: B13578860
M. Wt: 150.02 g/mol
InChI Key: FVYDGKPHYFGPRO-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis and Chemical Research

Cyclopropane derivatives are a cornerstone of modern organic chemistry, valued for their presence in numerous natural products and pharmaceutical agents. sigmaaldrich.com The inherent ring strain of the cyclopropane motif imparts unique electronic and conformational properties, making it a valuable design element in drug discovery. sigmaaldrich.comorganic-chemistry.org The three-membered ring offers a rigid scaffold that can precisely orient substituents in three-dimensional space, a desirable trait for optimizing interactions with biological targets. sigmaaldrich.com Synthetic chemists have developed a plethora of methods for constructing these strained rings, ranging from classic Simmons-Smith cyclopropanation to modern transition-metal-catalyzed processes. guidechem.comchemicalbook.comyoutube.com

The Unique Reactivity Profile of Cyclopropylmethyl Systems

The cyclopropylmethyl system, which consists of a methylene (B1212753) group attached to a cyclopropane ring, exhibits a fascinating and complex reactivity profile. Due to the high p-character of the C-C bonds within the ring, the cyclopropyl (B3062369) group can stabilize an adjacent positive charge, making cyclopropylmethyl cations particularly stable. sigmaaldrich.com Conversely, cyclopropylmethyl radicals can undergo extremely rapid ring-opening reactions to form homoallylic radicals. nih.gov This reactivity makes cyclopropylmethyl-containing molecules useful as mechanistic probes to detect the presence of radical intermediates in chemical and enzymatic reactions. nih.gov

Contextualizing Halogenated and Aminated Cyclopropanes within Advanced Organic Chemistry

The introduction of heteroatom functional groups, such as halogens and amines, onto a cyclopropane ring dramatically expands its synthetic utility. Halogenated cyclopropanes are versatile intermediates, with the halogen serving as a handle for cross-coupling reactions or as a leaving group for nucleophilic substitution. Aminated cyclopropanes, or cyclopropylamines, are considered valuable bioisosteres for other functional groups in medicinal chemistry and are present in many biologically active compounds. organic-chemistry.orgacs.org The combination of both a halogen and an amine on the same cyclopropane unit, particularly in a 1,1-disubstituted pattern as seen in 1-(Bromomethyl)cyclopropan-1-amine, creates a bifunctional building block with orthogonal reactivity, offering a wealth of possibilities for constructing complex molecular scaffolds.

Research Rationale and Scope for this compound

While the chemical literature is rich with examples of variously substituted cyclopropanes, specific data on this compound is scarce. This suggests the compound is a novel or underexplored entity. The rationale for its study is compelling: it combines the structural rigidity of the cyclopropane ring with two distinct and reactive functional groups. The primary amine can act as a nucleophile or base, or be readily derivatized, while the bromomethyl group is a prime electrophile for substitution reactions. This article, therefore, aims to provide a comprehensive theoretical overview of this compound. It will cover plausible synthetic pathways, predict its physicochemical and spectroscopic properties based on known chemical principles, and explore its potential reactivity and applications as a building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrN B13578860 1-(Bromomethyl)cyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-3-4(6)1-2-4/h1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYDGKPHYFGPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Hypothetical Synthesis of 1 Bromomethyl Cyclopropan 1 Amine

Given the absence of a documented synthesis for 1-(Bromomethyl)cyclopropan-1-amine, we can propose several chemically plausible routes based on established transformations of related compounds. A likely starting point would be a precursor that already contains the 1-amino-1-substituted cyclopropane (B1198618) core.

One potential multistep pathway could begin with 1-aminocyclopropane-1-carboxylic acid.

Reduction of the Carboxylic Acid: The carboxylic acid could be reduced to the corresponding primary alcohol, 1-amino-1-(hydroxymethyl)cyclopropane, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

Bromination of the Alcohol: The resulting alcohol could then be converted to the target bromide. Standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could be employed. Alternatively, an Appel-type reaction using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) would also be effective.

Another viable approach is the Hofmann rearrangement of 1-cyclopropanecarboxamide, which would yield cyclopropylamine (B47189). This could then be functionalized, although achieving the specific 1,1-disubstitution pattern would be challenging and likely require a more elaborate strategy involving ring opening and re-closure or C-H activation methods. nih.gov

A Curtius rearrangement, starting from a precursor like 1-cyclopropylcyclopropanecarboxylic acid, has been used to successfully synthesize (1-cyclopropyl)cyclopropylamine and represents a robust method for installing an amine group. chemicalbook.com A similar strategy could be envisioned for the target molecule if a suitable carboxylic acid precursor bearing the bromomethyl group were accessible.

Predicted Physicochemical and Spectroscopic Properties

Experimental data for 1-(Bromomethyl)cyclopropan-1-amine is not available in the public domain. However, its properties can be estimated based on its structure and data from analogous compounds like (Bromomethyl)cyclopropane (B137280). sigmaaldrich.comnih.govsigmaaldrich.comacs.org

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value / Description
Molecular Formula C₄H₈BrN
Molecular Weight 150.02 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be higher than (Bromomethyl)cyclopropane (105-107 °C) due to the presence of the amine group, which allows for hydrogen bonding.
Solubility Expected to have some solubility in water and good solubility in common organic solvents like diethyl ether, dichloromethane, and methanol.

| pKa | The amine group is expected to be basic, with a pKa of its conjugate acid likely in the range of 8-9, similar to other primary cyclopropylamines. |

Spectroscopic Profile:

¹H NMR: The spectrum would be expected to show complex multiplets for the diastereotopic cyclopropyl (B3062369) ring protons between 0.5-1.5 ppm. The protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet or AB quartet around 3.4-3.6 ppm. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The spectrum should feature a signal for the quaternary cyclopropyl carbon attached to both the amine and bromomethyl groups. The methylene (B1212753) carbon of the bromomethyl group would likely appear around 35-45 ppm, while the cyclopropyl ring carbons would be found further upfield.

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the cyclopropyl and methyl groups (around 2850-3000 cm⁻¹), and a C-Br stretching vibration (typically below 700 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Derivatization and Advanced Functionalization of 1 Bromomethyl Cyclopropan 1 Amine

Transformations of the Bromomethyl Group to Other Carbon-Based Functionalities

The bromomethyl group serves as a versatile handle for a variety of chemical transformations, enabling the introduction of different carbon-based functional groups.

The primary alkyl bromide of 1-(bromomethyl)cyclopropan-1-amine can be readily converted to the corresponding alcohol, ether, or ester through nucleophilic substitution reactions.

Alcohols: The synthesis of the corresponding primary alcohol, [1-(aminomethyl)cyclopropyl]methanol, can be achieved through hydrolysis. While direct hydrolysis with aqueous base can be challenging, alternative methods, such as reaction with a carboxylate salt followed by hydrolysis, are often employed. A two-stage conversion of primary amines to alcohols has been reported, which could be adapted for this transformation. rsc.org

Ethers: Ether synthesis can be accomplished via the Williamson ether synthesis, where the bromomethyl group reacts with an alkoxide or a phenoxide. organic-chemistry.org This reaction provides a straightforward route to a wide array of ethers with varying alkyl or aryl substituents.

Esters: Esters can be prepared by reacting this compound with a carboxylate salt. researchgate.net This reaction, often carried out in a suitable polar aprotic solvent, proceeds through an SN2 mechanism.

Starting MaterialReagentProduct TypeReference
This compoundR-O⁻ Na⁺Ether organic-chemistry.org
This compoundR-COO⁻ Na⁺Ester researchgate.net

The bromomethyl group can be transformed into other important carbon-containing functional groups such as nitriles, carboxylic acids, and aldehydes.

Nitriles: The formation of the corresponding nitrile, 2-(1-aminocyclopropyl)acetonitrile, can be achieved by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.ukpressbooks.pub This SN2 reaction is a common method for introducing a cyano group and extending the carbon chain by one atom. libretexts.org

Carboxylic Acids: The nitrile can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1-aminocyclopropyl)acetic acid. libretexts.org Alternatively, direct conversion of the bromomethyl group to a carboxylic acid can be achieved through methods like carbonylation reactions, though this is less common for simple alkyl halides. researchgate.net

Aldehydes: The synthesis of (1-aminocyclopropyl)acetaldehyde can be accomplished through various methods, such as the oxidation of the corresponding primary alcohol.

Starting MaterialReagent(s)ProductReference
This compoundNaCN or KCN2-(1-Aminocyclopropyl)acetonitrile chemguide.co.ukpressbooks.pub
2-(1-Aminocyclopropyl)acetonitrileH₃O⁺ or OH⁻/H₂O(1-Aminocyclopropyl)acetic acid libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net While direct cross-coupling of the bromomethyl group in this compound is not extensively documented, related cyclopropyl (B3062369) systems have been successfully employed in such reactions. nih.govrsc.orgorganic-chemistry.org For instance, the Suzuki-Miyaura coupling reaction of cyclopropylboronic acids with aryl halides is a well-established method for creating cyclopropyl-aryl bonds. nih.gov Analogously, this compound could potentially be used in coupling reactions with various organometallic reagents to introduce new alkyl, alkenyl, or aryl groups. researchgate.netorganic-chemistry.org These reactions typically require a palladium catalyst, a suitable ligand, and a base. researchgate.net

Reaction TypeCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl/Vinyl Boronic Acid/EsterPd(OAc)₂ / SPhosAryl/Vinyl Substituted Cyclopropane (B1198618) nih.gov
NegishiOrganozinc ReagentPd CatalystAlkyl/Aryl Substituted Cyclopropane organic-chemistry.org

Chemical Modifications of the Amine Group

The primary amine group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The basic nature of the primary amine allows for the formation of salts, amides, and carbamic acids.

Amine Salts: Treatment of this compound with an acid results in the formation of the corresponding ammonium (B1175870) salt. chemguide.co.uk These salts often exhibit increased water solubility and crystallinity compared to the free amine.

Amides: The amine group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. masterorganicchemistry.comlibretexts.org This reaction is fundamental in peptide synthesis and for the introduction of a wide variety of acyl groups.

Carbamic Acids: Reaction of the amine with carbon dioxide or its derivatives can lead to the formation of carbamic acids or their esters (carbamates), which are important functional groups in many biologically active molecules.

Starting MaterialReagent(s)Product TypeReference
This compoundAcid (e.g., HCl)Amine Salt chemguide.co.uk
This compoundAcyl Chloride or AnhydrideAmide masterorganicchemistry.com
This compoundCarboxylic Acid + DCCAmide masterorganicchemistry.com

The primary amine of this compound can be alkylated or arylated to form secondary and tertiary amines. chemguide.co.uklumenlearning.com

N-Alkylation: Reaction with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salts). lumenlearning.comlibretexts.org To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. lumenlearning.com

N-Arylation: The formation of N-aryl derivatives can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

These N-substituted derivatives are valuable for modulating the physicochemical and pharmacological properties of the parent molecule.

Reaction TypeReagent(s)Product TypeReference
N-AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Salt chemguide.co.uklumenlearning.com
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine lumenlearning.com
Buchwald-Hartwig AminationAryl Halide + Pd Catalyst/Ligand/BaseN-Aryl Amine researchgate.net

Heterocyclic Annulation via the Amine

While direct, one-pot heterocyclic annulation reactions utilizing both the amine and bromomethyl groups of this compound are not extensively documented in readily available literature, the bifunctional nature of the molecule provides a clear strategic advantage for the synthesis of fused heterocyclic systems. The general approach involves a sequential reaction pathway where one functional group participates in an initial transformation, followed by an intramolecular cyclization involving the second functional group.

A plausible and synthetically valuable transformation is the formation of azabicyclo[3.1.0]hexane derivatives. This can be conceptualized through an initial acylation of the primary amine, followed by an intramolecular nucleophilic substitution where the newly formed amide nitrogen displaces the bromide. This aza-Wacker-type reaction mechanism, catalyzed by transition metals like palladium(II), has been reported for the synthesis of similar conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov Although not a direct annulation of the parent amine, this strategy highlights a viable pathway to fused heterocyclic systems.

Furthermore, intramolecular cyclization of β-amino and β-ammonio radicals derived from similar systems has been shown to be a powerful method for constructing bicyclic amines. nih.gov This suggests that radical-based approaches, initiated at the bromomethyl group, could lead to cyclization onto a suitably modified amine functionality, thereby achieving the desired annulation.

Synthesis of Poly-substituted Cyclopropane Derivatives from the Core Structure

The this compound core structure is an excellent starting point for the synthesis of a variety of polysubstituted cyclopropane derivatives. The reactivity of both the amine and the bromomethyl group allows for a wide range of chemical modifications.

The primary amine can be readily derivatized through standard reactions such as acylation, alkylation, and sulfonylation. For instance, the synthesis of various amide derivatives containing a cyclopropane ring has been reported, showcasing the utility of amine functionalization in creating diverse chemical libraries. nih.gov

The bromomethyl group, being a primary alkyl halide, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position. For example, formal nucleophilic substitution of bromocyclopropanes with various oxygen- and nitrogen-based nucleophiles has been demonstrated, leading to the formation of highly functionalized cyclopropanes. researchgate.net While classical SN2 reactions on the bromomethyl group are expected, the strained nature of the cyclopropane ring can sometimes lead to alternative reaction pathways.

The combination of these transformations on both functional groups allows for the generation of a diverse set of polysubstituted cyclopropane derivatives with precise control over the substitution pattern. For example, one could envision an initial N-protection of the amine, followed by a nucleophilic displacement of the bromide, and subsequent deprotection and further functionalization of the amine. This modular approach is key to accessing a wide range of di- and tri-substituted cyclopropanes.

Development of Novel Cyclopropane Scaffolds with Diverse Functionalities

The unique structural features of this compound make it a valuable precursor for the development of novel cyclopropane-containing scaffolds with significant potential in drug discovery. The inherent rigidity of the cyclopropane ring can be exploited to create conformationally constrained analogs of known bioactive molecules, a strategy often employed to enhance potency and selectivity. nih.govnorthwestern.edunih.gov

One of the most promising applications of this building block is in the synthesis of spiro-heterocycles. The 1,1-disubstitution pattern is ideally suited for the construction of spirocyclic systems where the cyclopropane ring is fused to a heterocyclic ring at a single carbon atom. For example, the synthesis of spiro[cyclopropane-1,2'-indol]-3'(1'H)-ones has been reported, demonstrating the feasibility of constructing such complex scaffolds. documentsdelivered.com Although not starting directly from this compound, these examples provide a blueprint for potential synthetic routes. The intramolecular cyclization of a suitably derivatized starting material, for instance, by forming a bond between the nitrogen of the amine and a carbon atom introduced via the bromomethyl group, could lead to the formation of spiro-pyrrolidines or spiro-piperidines. The synthesis of spirocyclic pyrrolidines from related systems has been achieved through [3+2] cycloaddition reactions. researchgate.net

Furthermore, the development of conformationally restricted amino acids is another area where this compound can serve as a key starting material. The synthesis of cyclopropane β-amino acid derivatives has been shown to be valuable in creating peptidomimetics with improved metabolic stability and controlled secondary structures. nih.gov The functional handles on this compound allow for its elaboration into novel, non-natural amino acids that can be incorporated into peptides to modulate their biological activity.

The following table summarizes some of the potential derivatizations and resulting scaffolds that can be accessed from this compound:

Starting MaterialReagent/Reaction ConditionProduct TypePotential Scaffold
This compound1. Acyl chloride, Base 2. Pd(II) catalystIntramolecular CyclizationAzabicyclo[3.1.0]hexane
This compoundNucleophile (e.g., R-OH, R-NH2)Nucleophilic Substitution1-(Aminomethyl)-1-(substituted-methyl)cyclopropane
This compound1. N-protection 2. Reaction with a bis-electrophile 3. DeprotectionSpiro-heterocycle SynthesisSpiro[cyclopropane-1,n']-heterocycle
This compoundMulti-step synthesisConformationally Restricted Amino AcidCyclopropane β-amino acid analog

Building Block for Complex Molecular Architectures

The rigid cyclopropane core of this compound provides a well-defined three-dimensional geometry that is highly sought after in the design of novel therapeutic agents and functional materials. Its ability to serve as a versatile building block is a cornerstone of its utility in organic synthesis.

The development of methods for the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, driven largely by the pharmaceutical industry's need for single-enantiomer drugs. nih.gov Chiral cyclopropane-containing amino acids are of particular interest as their constrained conformations can impart unique biological activities when incorporated into peptides or other bioactive molecules. nih.gov

While direct asymmetric synthesis using this compound is challenging, its N-protected derivatives are ideal substrates for established methods of chiral cyclopropane synthesis. For instance, diastereoselective cyclopropanation reactions of alkenes with diazo compounds, or Michael-initiated ring-closure (MIRC) reactions, can be employed to construct the chiral cyclopropane ring system with the amino functionality already in place. Subsequent functionalization of the bromomethyl group can then be achieved.

Table 1: Representative Methods for Chiral Cyclopropane Amino Acid Synthesis

Method Description Key Features
Asymmetric Cyclopropanation Reaction of an alkene with a diazoacetate in the presence of a chiral catalyst (e.g., rhodium or copper complexes) to produce a cyclopropane ring with high enantioselectivity. High enantiomeric excess, broad substrate scope.
Michael-Initiated Ring Closure (MIRC) Nucleophilic addition of a stabilized carbanion to an α,β-unsaturated ester followed by intramolecular cyclization to form the cyclopropane ring. Diastereoselective, good for constructing highly substituted cyclopropanes.

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the amine or another functional group to direct the stereochemical outcome of the cyclopropanation or subsequent reactions. | Predictable stereochemical control, auxiliary is often recoverable. |

The resulting chiral cyclopropane scaffolds can be further elaborated, taking advantage of the reactive bromomethyl handle for the introduction of additional complexity and diversity.

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of molecules in drug discovery due to their rigid structures and novel chemical space. The bifunctional nature of this compound makes it an excellent candidate for the construction of spiro[cyclopropane-1,n]-heterocycles.

One potential strategy involves the intramolecular cyclization of a suitably N-substituted derivative of this compound. For example, acylation of the amine followed by intramolecular alkylation of the newly formed amide or a tethered nucleophile onto the bromomethyl group would lead to the formation of a spirocyclic lactam or other heterocyclic systems. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a privileged scaffold in medicinal chemistry, has been achieved through related methodologies. nih.govrsc.org

Table 2: Potential Spirocyclization Strategies Using this compound Derivatives

Strategy Description Resulting Spirocycle
Intramolecular N-Alkylation N-acylation with a substrate containing a nucleophilic group, followed by intramolecular displacement of the bromide. Spiro-lactams, spiro-piperazines, etc.
Intramolecular C-Alkylation Conversion of the amine to a nucleophilic carbon species (e.g., via an enamine) followed by intramolecular alkylation. Spiro-carbocycles.

| Domino Reactions | A multi-step reaction sequence where the initial reaction of the amine or bromomethyl group triggers a cascade of cyclizations. | Complex polycyclic spiro systems. |

These approaches would allow for the rapid assembly of complex spirocyclic frameworks from a relatively simple starting material.

The incorporation of cyclopropane rings into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. researchgate.net The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be beneficial for interacting with a biological target.

This compound, as a source of the 1-aminocyclopropylmethyl moiety, is a valuable precursor for a variety of biologically relevant frameworks. The amino group provides a handle for derivatization, allowing for the introduction of pharmacophoric features, while the bromomethyl group can be used to link the cyclopropane unit to other parts of a larger molecule. For example, it could be used in the synthesis of constrained dipeptide mimics or as a scaffold for the development of enzyme inhibitors. rsc.org The unique three-dimensional shape of this building block makes it an attractive starting point for the exploration of new chemical space in drug discovery programs.

Probes for Reaction Mechanism Studies

Beyond its utility as a synthetic building block, the 1-(bromomethyl)cyclopropane unit can be employed as a sensitive probe to investigate the mechanisms of chemical reactions, particularly those involving radical or carbocationic intermediates.

Radical clock reactions are a powerful tool for determining the rates of fast radical reactions. wikipedia.org They rely on a competition between a bimolecular reaction of interest and a unimolecular rearrangement of the radical clock that proceeds at a known rate. The cyclopropylmethyl radical is a classic example of a radical clock, as it undergoes a very rapid, irreversible ring-opening to the 4-butenyl radical. wikipedia.orgacs.org

A radical generated at the methyl position of this compound would be a 1-aminocyclopropylmethyl radical. The rate of ring-opening of this radical would be expected to be influenced by the presence of the amino group. The nitrogen atom could potentially stabilize the radical through resonance, which might affect the rate constant of the ring-opening reaction compared to the parent cyclopropylmethyl radical. By measuring the ratio of ring-opened to unopened products in a reaction, valuable information about the lifetime of the radical intermediate can be obtained.

Table 3: The Cyclopropylmethyl Radical Clock

Radical Species Rearrangement Reaction Approximate Rate Constant (k_r) at 25 °C (s⁻¹)
Cyclopropylmethyl Radical Ring-opening to 4-butenyl radical ~1 x 10⁸

| 1-Aminocyclopropylmethyl Radical (Hypothetical) | Ring-opening to an amino-substituted butenyl radical | Rate would be influenced by the amino group, requiring experimental determination. |

The study of such substituted radical clocks allows for the fine-tuning of the clock's rate, enabling the investigation of a wider range of radical reaction kinetics.

Carbocations are another class of reactive intermediates whose behavior can be probed using appropriately designed molecules. The formation of a carbocation at the methyl position of a 1-(bromomethyl)cyclopropane derivative, for instance, through solvolysis, would generate a cyclopropylmethyl cation. These cations are known to undergo complex rearrangements to relieve ring strain, often leading to cyclobutyl and homoallyl products.

In the case of a carbocation derived from this compound or its corresponding alcohol, the presence of the nitrogen atom would have a profound effect on the rearrangement pathways. The nitrogen's lone pair can stabilize an adjacent positive charge through resonance, forming a more stable iminium ion. This could either suppress or alter the course of the typical cyclopropylmethyl cation rearrangements, such as hydride or alkyl shifts. americanelements.com Studying the product distribution from the reaction of such a system would provide valuable insights into the interplay between ring strain and heteroatom stabilization in carbocation chemistry.

Development of New Synthetic Methodologies

The unique structural features of this compound, namely the strained cyclopropane ring, a primary amine, and a reactive bromomethyl group, position it as a valuable tool for forging new paths in synthetic chemistry. Its utility is particularly evident in the creation of novel carbon-carbon and carbon-heteroatom bonds and in the exploration of complex reaction sequences like cascade and rearrangement pathways.

Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The electrophilic nature of the carbon atom in the bromomethyl group, coupled with the nucleophilicity of the primary amine, allows this compound to participate in a diverse array of bond-forming reactions. The primary amine typically requires a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and to allow for selective transformations at the bromomethyl site.

Carbon-Carbon Bond Formation:

The protected form of this compound is an excellent substrate for constructing new carbon-carbon bonds. It can react with a variety of carbon-based nucleophiles, a foundational strategy in organic synthesis. nih.gov

Alkylation of Enolates and Related Nucleophiles: The compound can serve as an alkylating agent for ketone, ester, and other carbonyl enolates, providing a direct route to introduce the aminocyclopropylmethyl moiety into other molecules. vanderbilt.edu

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. Similar to other (bromomethyl)cyclopropane (B137280) derivatives, this compound is a potential partner in coupling reactions with organometallic reagents. sigmaaldrich.com For instance, palladium-catalyzed reactions with organozinc or organoboron reagents can create a bond between the cyclopropane-containing fragment and various aryl or vinyl groups. researchgate.net

Carbon-Heteroatom Bond Formation:

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur) is fundamental to the synthesis of many pharmaceuticals and materials. nih.govmdpi.com The bromomethyl group is highly susceptible to nucleophilic substitution by heteroatom nucleophiles.

C-N Bond Formation: Reaction with primary or secondary amines leads to the formation of more complex diamine structures. Intramolecularly, if the primary amine of the parent compound is deprotected, it can displace the bromide to form a strained azaspirocyclic system.

C-O and C-S Bond Formation: Alcohols, phenols, and thiols can readily displace the bromide under basic conditions to yield the corresponding ethers and thioethers. These reactions are often high-yielding and tolerant of various functional groups. mdpi.com

The table below summarizes the types of bond formations achievable using this compound.

Bond TypeNucleophile/ReagentReaction ClassResulting Structure
C-C Enolates, Organometallic Reagents (e.g., Grignard, Organozinc)Alkylation, Cross-CouplingIntroduction of the aminocyclopropylmethyl group
C-N Amines, AzidesNucleophilic SubstitutionSubstituted amines, Azaspirocycles
C-O Alcohols, PhenolsNucleophilic Substitution (Williamson Ether Synthesis)Ethers
C-S Thiols, ThiolatesNucleophilic SubstitutionThioethers

Exploration of Cascade and Rearrangement Pathways

The inherent strain of the cyclopropane ring in this compound makes it a substrate for unique rearrangement and cascade reactions, which can lead to rapid increases in molecular complexity from a simple starting material.

Rearrangement Pathways:

Cyclopropylmethyl systems are renowned for their tendency to undergo ring-opening rearrangements, particularly under radical or cationic conditions. psu.edunih.gov

Radical-Mediated Ring Opening: The most prominent rearrangement is the rapid ring-opening of the cyclopropylmethyl radical to the but-3-enyl radical. psu.edu By treating this compound with a radical initiator, such as AIBN, and a reducing agent like tributyltin hydride, it is feasible to generate the corresponding cyclopropylmethyl radical. This intermediate would be expected to rearrange, providing access to homoallylic amine derivatives. The presence of the amine on the carbon bearing the radical would significantly influence the stability and subsequent reactivity of the intermediate.

Cationic Rearrangements: While less common from the bromomethyl precursor, the generation of a cyclopropylmethyl cation can lead to rearrangements that form cyclobutyl or homoallylic products. These pathways could potentially be accessed under Lewis acidic conditions.

Cascade Reactions:

A cascade reaction, where a single event triggers a series of subsequent bond-forming steps, is a highly efficient synthetic strategy. The bifunctional nature of this compound is ideal for initiating such sequences. A hypothetical cascade could be designed where an initial nucleophilic substitution at the bromomethyl group introduces a new functional group. This new group could then react with the cyclopropylamine (B47189) moiety in an intramolecular fashion, leading to the formation of complex heterocyclic systems in a single synthetic operation.

For example, reaction with a nucleophile containing a latent electrophilic site could set the stage for a subsequent intramolecular cyclization, providing rapid access to bicyclic or spirocyclic nitrogen-containing scaffolds.

Conclusion

Although detailed experimental studies on 1-(Bromomethyl)cyclopropan-1-amine are not yet prevalent in the scientific literature, its molecular architecture suggests it is a compound of significant synthetic potential. By combining the unique conformational and electronic properties of a strained cyclopropane (B1198618) ring with the versatile and orthogonal reactivity of primary amine and bromomethyl functional groups, this molecule represents a promising and untapped building block. The plausible synthetic routes and predicted reactivity outlined here provide a foundation for future research into this intriguing compound, which could unlock new pathways to complex molecules for a variety of chemical applications.

Synthetic Strategies for this compound and Structurally Related Motifs

The synthesis of highly functionalized cyclopropane rings, such as those found in this compound, presents a unique challenge in organic chemistry due to the inherent ring strain of the three-membered carbocycle. The construction of such molecules requires sophisticated strategies that allow for the controlled installation of multiple substituents, particularly on the same carbon atom (geminal substitution). This article explores key synthetic methodologies for assembling the cyclopropane core with geminal functionalization and for the subsequent introduction of the essential bromomethyl group.

Analytical and Theoretical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for probing the molecular structure of 1-(Bromomethyl)cyclopropan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Stereochemical Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, a characteristic feature of strained ring systems. The two methylene (B1212753) protons on the cyclopropane ring are diastereotopic and would likely appear as distinct multiplets. The two protons of the bromomethyl (-CH₂Br) group would resonate further downfield, generally in the range of 3.3-3.8 ppm, due to the deshielding effect of the adjacent bromine atom. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The ¹³C NMR spectrum would show distinct signals for the three types of carbon atoms. The quaternary carbon atom of the cyclopropane ring bonded to both the amine and bromomethyl groups would appear at a specific chemical shift, while the two methylene carbons of the cyclopropane ring would also be evident. docbrown.info The carbon of the bromomethyl group is expected to be in the range of 30-40 ppm.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguous assignments and stereochemical analysis. longdom.orglibretexts.orgwikipedia.org

COSY spectra would reveal scalar (through-bond) couplings. Cross-peaks would be expected between the protons of the bromomethyl group and the adjacent cyclopropyl (B3062369) protons, as well as between the different non-equivalent protons on the cyclopropane ring itself, confirming the connectivity of the molecule. longdom.orgresearchgate.net

NOESY or ROESY experiments provide information about through-space proximity of nuclei, which is crucial for determining the relative stereochemistry. acdlabs.com For a specific stereoisomer of this compound, NOE correlations could be observed between the protons of the bromomethyl group and specific protons on the cyclopropane ring, helping to establish their spatial relationship. longdom.org This is particularly vital in assigning the stereochemistry at the chiral center. acdlabs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Notes
¹HCyclopropane CH₂0.5 - 1.5Complex multiplets due to geminal and vicinal coupling.
¹H-CH₂Br3.3 - 3.8Likely a singlet or AB quartet depending on chirality and rotational freedom.
¹H-NH₂Variable (e.g., 1.0 - 3.0)Broad singlet, exchangeable with D₂O.
¹³CCyclopropane CH₂~5 - 20Upfield shift characteristic of cyclopropanes. docbrown.info
¹³CQuaternary Cyclopropane C~30 - 50Carbon attached to -NH₂ and -CH₂Br.
¹³C-CH₂Br~30 - 40Shift influenced by the bromine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₄H₉BrN), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of bromine, the molecular ion would appear as a characteristic doublet of nearly equal intensity for the two major isotopes, ⁷⁹Br and ⁸¹Br. jove.com As a compound containing an odd number of nitrogen atoms, its nominal molecular weight will be an odd number, which follows the nitrogen rule. libretexts.orgwhitman.edu

Electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways: chemguide.co.uk

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the nitrogen atom is common. For this compound, this could involve the cleavage of the cyclopropane ring to form a stable iminium cation.

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a significant peak at M-79 or M-81. youtube.com

Ring Opening/Cleavage: The strained cyclopropane ring can undergo fragmentation, leading to the loss of ethene (C₂H₄). docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFragmentation Pathway
150/152[C₄H₉BrN]⁺Molecular Ion (M⁺)
71[C₄H₉N]⁺Loss of •Br radical
121/123[C₃H₆BrN]⁺Loss of •CH₃ (from ring fragmentation)
56[C₃H₆N]⁺Alpha-cleavage with loss of CH₂Br

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. ucla.edu

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comyoutube.com These bands are typically sharper and weaker than O-H stretches. libretexts.org

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are expected to appear at slightly higher wavenumbers than typical alkane C-H stretches, often above 3000 cm⁻¹. uci.edu

N-H Bending: An N-H bending (scissoring) vibration for the primary amine should be visible around 1580-1650 cm⁻¹. orgchemboulder.com

C-Br Stretching: A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 650 cm⁻¹.

Raman spectroscopy provides complementary information. The C-Br stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the 530-650 cm⁻¹ range. aps.orgresearchgate.net The symmetric "breathing" mode of the cyclopropane ring also gives a characteristic Raman signal. researchgate.netolemiss.edu

Table 3: Characteristic IR and Raman Frequencies for this compound

Frequency Range (cm⁻¹)VibrationTechniqueExpected Intensity
3300 - 3500N-H Stretch (asymmetric & symmetric)IRMedium, Sharp
~3080Cyclopropane C-H StretchIR/RamanMedium
2850 - 2960-CH₂Br C-H StretchIR/RamanMedium
1580 - 1650N-H BendIRMedium
1000 - 1250C-N StretchIRWeak-Medium
530 - 650C-Br StretchRaman/IRStrong (Raman), Medium (IR)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and absolute stereochemistry. nih.govnih.gov For a chiral molecule like this compound, obtaining a suitable single crystal would allow for its unambiguous structural elucidation.

The analysis would confirm the connectivity and the conformation of the molecule in the solid state. It would provide exact measurements of the C-C bond lengths within the strained cyclopropane ring and the C-N and C-Br bond lengths. ebi.ac.uknih.gov Furthermore, the crystal packing can be analyzed to understand intermolecular interactions, such as hydrogen bonding involving the primary amine group.

Crucially, for a single enantiomer, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration at the chiral quaternary carbon atom. This technique is essential for definitively assigning the R or S configuration, which is information that is difficult to obtain by other methods. The crystal structures of related cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid, have been successfully determined, demonstrating the feasibility of this technique for this class of compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the properties of molecules, complementing experimental data. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are widely used to predict the ground-state geometry and electronic properties of molecules. nih.govnih.gov For this compound, a geometry optimization would be performed to find the lowest energy conformation. youtube.com This involves calculating the molecular energy at various geometries until a minimum is located on the potential energy surface. researchgate.netresearchgate.net Such calculations can predict bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Once the optimized geometry is obtained, various electronic properties can be calculated:

Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Charge Distribution: Calculating the electrostatic potential map and atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the distribution of electron density across the molecule, highlighting the electronegative regions around the nitrogen and bromine atoms and the relatively electropositive regions. nih.gov

Spectroscopic Prediction: DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net It can also be used to predict NMR chemical shifts, providing further support for experimental assignments.

These theoretical studies offer a molecular-level understanding that helps to rationalize the experimental findings and predict the behavior of this compound. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational landscape, flexibility, and intermolecular interactions of a compound. For this compound, MD simulations can elucidate the preferred spatial arrangements of its functional groups and the inherent flexibility of the cyclopropane ring system.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water molecules, to mimic physiological or solution-phase conditions. The interactions between the atoms of the compound and the surrounding solvent molecules are described by a force field, which is a set of empirical potential energy functions. The simulation then proceeds by calculating the forces on each atom at short time intervals and updating their positions and velocities.

The analysis of the resulting trajectory can reveal the most stable conformations of the molecule. For this compound, key conformational variables would include the dihedral angles describing the rotation of the bromomethyl and amino groups relative to the cyclopropane ring. The strained nature of the three-membered ring imposes significant constraints on the geometry, but the substituents can still adopt various orientations.

One of the primary points of interest in the conformational analysis of this compound is the potential for intramolecular hydrogen bonding between the amine group and the bromine atom. Although bromine is a weak hydrogen bond acceptor, the proximity of the two groups on the same carbon atom could facilitate such an interaction, leading to a more compact and stable conformation. MD simulations can quantify the frequency and geometry of such intramolecular interactions.

The results of MD simulations are often visualized through plots of potential energy over time and analysis of root-mean-square deviation (RMSD) to assess conformational stability. Furthermore, clustering algorithms can be used to group similar conformations and identify the most populated conformational states.

Conformational Parameter Predicted Observation from MD Simulations
C-C-C Ring AnglesDeviations from the ideal 60° of an unsubstituted cyclopropane due to steric strain from substituents.
C-C-N AngleExpected to be close to the standard tetrahedral angle, with dynamic fluctuations.
C-C-Br AngleAlso expected to be near the tetrahedral angle, influenced by the bulky bromine atom.
N-H...Br Intramolecular DistanceFluctuations in this distance would indicate the presence or absence of a stable intramolecular hydrogen bond.

This table presents hypothetical data based on the expected behavior of the molecule in a molecular dynamics simulation.

Reaction Pathway Calculations and Transition State Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surfaces of various reactions, identify transition states, and calculate activation energies. This information is crucial for predicting the feasibility and outcome of chemical transformations.

A key reaction pathway of interest for this molecule is nucleophilic substitution at the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. DFT calculations can model the reaction coordinate for an SN2 reaction, for example, with a nucleophile like a hydroxide (B78521) ion. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy barrier for the reaction.

Another important aspect to consider is the potential for ring-opening reactions of the strained cyclopropane ring. Under certain conditions, such as in the presence of a strong acid or a transition metal catalyst, the cyclopropane ring can undergo cleavage. Computational studies can help predict the regioselectivity and stereoselectivity of such ring-opening reactions. For instance, protonation of the amino group could activate the ring towards nucleophilic attack, and calculations can determine which of the C-C bonds is most likely to break.

Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction pathway. For the SN2 reaction mentioned earlier, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. The calculated vibrational frequencies of the transition state would show one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Type Calculated Parameter Predicted Value (Illustrative)
SN2 at bromomethyl groupActivation Energy (kcal/mol)15-25
Acid-catalyzed ring openingPreferred site of bond cleavageC1-C2 or C1-C3
Elimination of HBrReaction Enthalpy (kcal/mol)Varies with conditions

This table presents illustrative predicted values based on general principles of reactivity and computational studies of similar compounds.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of novel compounds. For this compound, theoretical calculations can be used to predict its nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and other spectroscopic properties. These predictions can be compared with experimental data to confirm the structure of the molecule.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of the experimentally observed signals. For this compound, distinct signals would be expected for the protons and carbons of the cyclopropane ring, the bromomethyl group, and the amino group.

Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects, but they can be scaled by an empirical factor to improve agreement. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the amine group, the C-H stretching of the cyclopropane ring and the methyl group, and the C-Br stretching frequency.

The combination of different predicted spectroscopic data provides a comprehensive theoretical fingerprint of the molecule, which is invaluable for its unambiguous identification.

Spectroscopic Technique Predicted Parameter Predicted Value Range (Illustrative)
¹H NMRChemical Shift (ppm) - CH₂Br3.2 - 3.6
¹H NMRChemical Shift (ppm) - NH₂1.5 - 2.5 (broad)
¹³C NMRChemical Shift (ppm) - C-NH₂/C-CH₂Br50 - 60
IR SpectroscopyN-H Stretch (cm⁻¹)3300 - 3500
IR SpectroscopyC-Br Stretch (cm⁻¹)600 - 700

This table presents illustrative predicted spectroscopic data based on typical values for similar functional groups and computational predictions for related molecules.

Future Research Directions and Outlook

Untapped Synthetic Avenues for 1-(Bromomethyl)cyclopropan-1-amine

The development of efficient and stereocontrolled synthetic routes to this compound is a critical first step toward its broader application. Current literature lacks established protocols for its synthesis, presenting a significant opportunity for methodological innovation. Future research should focus on the following avenues:

Multi-step sequences from readily available precursors: A plausible, yet to be explored, route could commence from 1-aminocyclopropanecarboxylic acid. Esterification, followed by reduction of the ester to the corresponding alcohol, would yield (1-aminocyclopropyl)methanol. Subsequent bromination of the primary alcohol would then afford the target compound. The challenge in this approach lies in the chemoselective bromination in the presence of the amine, which may require the use of protecting groups.

Novel cyclopropanation strategies: The direct formation of the this compound scaffold via novel cyclopropanation reactions is a more ambitious but potentially more efficient strategy. Research into the development of new reagents or catalytic systems that can achieve the cyclopropanation of a suitably substituted alkene precursor would be highly valuable.

Asymmetric Synthesis: Given that the quaternary carbon of this compound is a stereocenter, the development of enantioselective synthetic methods is of paramount importance for its potential use in pharmaceutical applications. This could involve the use of chiral catalysts, auxiliaries, or resolutions of racemic mixtures.

Table 1: Potential Synthetic Strategies for this compound

StrategyKey TransformationPotential PrecursorsKey Challenges
Multi-step SynthesisBromination of a protected (1-aminocyclopropyl)methanol1-Aminocyclopropanecarboxylic acidProtection/deprotection steps, chemoselectivity
Novel CyclopropanationCatalytic cyclopropanation of a substituted alkeneSubstituted allylic amine or bromideDevelopment of suitable catalysts and reagents
Asymmetric SynthesisEnantioselective catalysis or resolutionRacemic this compound or its precursorsIdentification of effective chiral catalysts or resolving agents

Exploration of Novel Reactivity Patterns

The dual functionality of this compound suggests a rich and varied reactivity profile that remains largely unexplored. Future studies should aim to systematically investigate the reactivity of both the bromomethyl and the primary amine groups, as well as the potential for intramolecular transformations.

Nucleophilic Substitution at the Bromomethyl Group: A key area of investigation will be the reaction of the bromomethyl group with a wide range of nucleophiles. This would allow for the introduction of diverse functionalities, leading to a library of novel 1,1-disubstituted cyclopropanes.

Reactions of the Primary Amine: The primary amine group can undergo a plethora of reactions, including acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines. The exploration of these reactions will be crucial for the derivatization of the parent compound.

Intramolecular Reactions: The close proximity of the nucleophilic amine and the electrophilic bromomethyl group raises the possibility of intramolecular cyclization. Depending on the reaction conditions, this could lead to the formation of novel, strained heterocyclic ring systems, such as azaspiro[2.2]pentane derivatives. The study of these intramolecular pathways could open up new avenues in heterocyclic chemistry.

Expanding the Scope of Derivatization and Applications

The derivatization of this compound, based on the exploration of its reactivity, will be key to unlocking its potential applications. A systematic derivatization strategy could lead to the discovery of new bioactive molecules.

Library Synthesis: By systematically reacting this compound with a diverse set of reactants targeting both the amine and the bromomethyl groups, large libraries of novel compounds can be generated. These libraries can then be screened for biological activity in various therapeutic areas.

Bioisosteric Replacement: The cyclopropyl (B3062369) ring is a well-known bioisostere for phenyl rings and other functional groups in drug molecules. The unique 1,1-disubstitution pattern of derivatized this compound could be exploited to design novel analogs of existing drugs with improved pharmacokinetic or pharmacodynamic properties.

Material Science Applications: The rigid and compact nature of the cyclopropane (B1198618) ring, combined with the ability to introduce various functionalities through derivatization, could make these compounds interesting building blocks for new materials with unique properties.

Table 2: Potential Derivatization and Application Strategies

Derivatization StrategyTarget Functional GroupPotential ReactantsPotential Applications
N-Acylation/AlkylationPrimary AmineAcyl chlorides, alkyl halidesMedicinal chemistry, agrochemicals
Nucleophilic SubstitutionBromomethyl GroupThiols, azides, cyanidesSynthesis of diverse building blocks
Intramolecular CyclizationBothBase or catalyst-mediatedNovel heterocyclic synthesis

Integration with Catalytic Systems and Green Chemistry Principles

Future research on this compound should be guided by the principles of green chemistry to ensure that its synthesis and subsequent transformations are environmentally benign.

Catalytic Synthesis: The development of catalytic methods for the synthesis of this compound, as opposed to stoichiometric approaches, would significantly reduce waste and improve atom economy.

Biocatalysis: The use of enzymes for the synthesis and derivatization of this compound could offer high selectivity and mild reaction conditions. For instance, transaminases could be explored for the asymmetric synthesis of the parent amine, and lipases could be used for the enantioselective acylation of the amine group.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis and reactions of this compound could offer improved safety, scalability, and efficiency compared to traditional batch processes. The inherent hazards associated with reactive intermediates could be mitigated in a flow setup.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(Bromomethyl)cyclopropan-1-amine, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves cyclopropanation of a halogenated precursor followed by amine functionalization. For example, bromobenzyl chloride derivatives can react with cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Reaction temperatures range from 0°C to room temperature, with yields optimized by controlling stoichiometry and reaction time .
  • Key Conditions :

  • Base: NaOH/K₂CO₃
  • Solvent: Dichloromethane/toluene
  • Temperature: 0–25°C
  • Precursors: Bromobenzyl chloride derivatives, cyclopropylamine

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.0–2.5 ppm) and bromomethyl protons (δ ~3.5–4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₄H₇BrN: ~148.0 m/z).
  • X-ray Crystallography : Resolves cyclopropane ring geometry and bromine positioning, critical for confirming stereochemical integrity .

Q. What are the primary reaction pathways and common derivatives formed from this compound in organic synthesis?

  • Reaction Pathways :

  • Nucleophilic Substitution : Bromine acts as a leaving group, enabling reactions with amines, azides, or thiols.
  • Oxidation/Reduction : Bromomethyl group can be oxidized to carbonyls or reduced to methylamine derivatives.
    • Common Derivatives :
  • Azido derivatives (for click chemistry)
  • Thiocyanato adducts (for cross-coupling)
  • Secondary amines (via alkylation) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Protocols :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store separately from oxidizing agents; dispose via certified hazardous waste programs.
  • Monitor air quality for bromine byproducts in large-scale reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The cyclopropane ring’s angle strain (~60°) increases electron density at the bromomethyl carbon, enhancing electrophilicity. However, steric hindrance from the cyclopropane ring can limit accessibility for bulky nucleophiles. Computational studies (DFT) show higher activation energy for backside attack compared to linear analogs .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position) and test binding affinity across receptor isoforms.
  • Metabolic Stability Assays : Compare half-lives in liver microsomes to identify degradation pathways.
  • Crystallographic Analysis : Resolve target-ligand complexes to confirm binding modes .

Q. What computational approaches are utilized to predict the interaction of this compound with biological targets?

  • Methods :

  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Molecular Dynamics (MD) : Assess conformational stability of ligand-target complexes over nanosecond timescales .

Q. How does the bromomethyl group's positioning affect the compound's metabolic stability in pharmacological studies?

  • Key Findings :

  • Ortho-Substitution : Increases steric shielding, reducing cytochrome P450-mediated oxidation.
  • Para-Substitution : Enhances susceptibility to glucuronidation, shortening plasma half-life.
  • Comparative Data : Derivatives with bromomethyl at the meta position show intermediate stability in hepatocyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.